BenchChemオンラインストアへようこそ!

N-[(5-methyl-1,3-thiazol-2-yl)methyl]cyclopropanamine dihydrochloride

Salt form selection Aqueous solubility Pre-formulation

N-[(5-Methyl-1,3-thiazol-2-yl)methyl]cyclopropanamine dihydrochloride (CAS 1332530-36-5) is a thiazole-cyclopropanamine derivative supplied as a dihydrochloride salt, with a free base counterpart identified by CAS 920460-40-8. The free base exhibits a computed partition coefficient (XLogP3-AA) of 1.3 and a topological polar surface area (TPSA) of 53.2 Ų , while independent calculation provides a LogP of 2.09.

Molecular Formula C8H14Cl2N2S
Molecular Weight 241.18 g/mol
CAS No. 1332530-36-5
Cat. No. B1396935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(5-methyl-1,3-thiazol-2-yl)methyl]cyclopropanamine dihydrochloride
CAS1332530-36-5
Molecular FormulaC8H14Cl2N2S
Molecular Weight241.18 g/mol
Structural Identifiers
SMILESCC1=CN=C(S1)CNC2CC2.Cl.Cl
InChIInChI=1S/C8H12N2S.2ClH/c1-6-4-10-8(11-6)5-9-7-2-3-7;;/h4,7,9H,2-3,5H2,1H3;2*1H
InChIKeyLMGMBVKLBDSCJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(5-Methyl-1,3-thiazol-2-yl)methyl]cyclopropanamine Dihydrochloride (CAS 1332530-36-5) – Essential Procurement Specifications & Baseline Identity


N-[(5-Methyl-1,3-thiazol-2-yl)methyl]cyclopropanamine dihydrochloride (CAS 1332530-36-5) is a thiazole-cyclopropanamine derivative supplied as a dihydrochloride salt, with a free base counterpart identified by CAS 920460-40-8 . The free base exhibits a computed partition coefficient (XLogP3-AA) of 1.3 and a topological polar surface area (TPSA) of 53.2 Ų , while independent calculation provides a LogP of 2.09 . The compound is classified within the aryl/thiazole-cyclopropylamine chemotype that has been patented as a lysine-specific demethylase-1 (LSD1) inhibitor scaffold , making it a building block of interest for central nervous system and oncology medicinal chemistry programs.

N-[(5-Methyl-1,3-thiazol-2-yl)methyl]cyclopropanamine Dihydrochloride – Why Simple In-Class Swaps Risk Project Integrity


Thiazole-cyclopropanamine building blocks are not functionally interchangeable because minor structural variations—salt form, methyl substitution position, and N-alkylation—profoundly alter physicochemical properties, solubility, reactivity, and biological target engagement. The 5-methyl group on the thiazole ring has been specifically noted to enhance pharmacological activity relative to unsubstituted analogs , while the dihydrochloride salt of the title compound provides aqueous solubility and handling characteristics distinct from the free base . Furthermore, the cyclopropanamine-LSD1 patent landscape illustrates that even subtle changes to the thiazole substitution pattern can shift LSD1 inhibitory potency and selectivity profiles. Selecting a close analog without equivalent 5-methyl substitution or salt stoichiometry therefore risks divergent solubility, altered reactivity in downstream coupling reactions, and unpredictable biological outcomes in screening cascades.

N-[(5-Methyl-1,3-thiazol-2-yl)methyl]cyclopropanamine Dihydrochloride – Head-to-Head Quantitative Differentiation Relative to Closest Analogs


Dihydrochloride Salt vs. Free Base: Solubility and Formulation-Readiness Differentiation

The dihydrochloride salt (CAS 1332530-36-5; MW 241.18 g/mol) is specifically manufactured to enhance aqueous solubility over the corresponding free base (CAS 920460-40-8; MW 168.26 g/mol) . While the free base possesses a computed LogP of 1.3–2.09, indicating moderate lipophilicity, its intrinsic water solubility is expected to be limited; conversion to the dihydrochloride form introduces two equivalents of HCl, increasing molecular weight by 43.3% and providing a protonated amine species with markedly improved water miscibility . The dihydrochloride salt is therefore described as enhancing solubility and bioavailability, making it more suitable for pharmaceutical applications .

Salt form selection Aqueous solubility Pre-formulation Medicinal chemistry

5-Methyl Substitution on Thiazole: Lipophilicity and Predicted Permeability Advantage Over Unsubstituted Analogs

The 5-methyl group on the thiazole ring contributes a measurable increase in lipophilicity compared to the des-methyl analog. The free base of the target compound exhibits a LogP of 2.09 (Chemsrc) and an XLogP3-AA of 1.3 (PubChem) . By contrast, the unsubstituted thiazole analog N-(1,3-thiazol-2-ylmethyl)cyclopropanamine (CAS 915920-14-8, C₇H₁₀N₂S, MW 154.23) has a lower computed XLogP3-AA of approximately 0.9 , a difference of +0.4 (XLogP3-AA) to +1.2 (Chemsrc LogP) log units attributable to the methyl group. The TPSA of 53.2 Ų for the 5-methyl derivative remains well below the CNS desirability threshold of 70 Ų, and the molecular weight of 168.26 g/mol (free base) places it firmly in lead-like space.

Lipophilicity Blood-brain barrier penetration CNS drug design LSD1 inhibition

Vendor-Specified Purity and Storage: Consistent 95% Minimum Purity with Cold-Chain Integrity

Commercial suppliers consistently report a minimum purity of 95% for N-[(5-methyl-1,3-thiazol-2-yl)methyl]cyclopropanamine dihydrochloride (CAS 1332530-36-5) . The compound is prescribed for storage sealed in a dry environment at 2–8 °C . In contrast, the free base (CAS 920460-40-8) is available at 98% purity from select vendors but lacks the explicit cold-chain storage recommendation , suggesting a greater sensitivity of the free amine to degradation or moisture absorption relative to the stabilized dihydrochloride salt.

Procurement specifications Purity threshold Storage stability Building block quality

LSD1 Inhibitor Patent Landscape: Positional Methylation and Heterocycle Selection as Key Differentiation Drivers

The patent literature explicitly identifies thiazole-substituted cyclopropanamines as privileged scaffolds for LSD1 inhibition, with the heterocyclic substituent and its substitution pattern directly influencing potency and selectivity . In US Patent Application 20170001994, thiazole is listed alongside pyrazole, pyridine, and thiophene as an acceptable heteroaryl ring, and the specification repeatedly emphasizes that optional substitution by C1-6 alkyl groups (such as the 5-methyl group) modulates the biological profile . While no head-to-head IC₅₀ data are disclosed for the exact title compound versus its des-methyl counterpart, the structural logic of the patent claims—where methyl substitution on the heterocycle is a key variable—indicates that the 5-methylthiazole derivative is a distinct chemical entity with non-interchangeable intellectual property and pharmacological identity.

LSD1/KDM1A inhibition Epigenetics Cyclopropylamine pharmacophore Patent-based evidence

N-[(5-Methyl-1,3-thiazol-2-yl)methyl]cyclopropanamine Dihydrochloride – Evidence-Backed Research and Industrial Application Scenarios


LSD1/KDM1A Inhibitor Lead Optimization and Structure–Activity Relationship Expansion

Medicinal chemistry teams developing next-generation LSD1 inhibitors can deploy this compound as a key building block to explore the 5-methylthiazole sub-series. The patent literature confirms that thiazole-cyclopropanamine hybrids are within the claimed LSD1 inhibitor space, and the 5-methyl substitution offers a tangible lipophilicity advantage (LogP 2.09) for optimizing CNS penetration. The dihydrochloride salt form ensures aqueous solubility for in vitro enzymatic and cellular assays without DMSO-induced artifacts.

Parallel Synthesis and Library Production for Epigenetic Target Screening

In high-throughput chemistry operations, the compound's free amine handle (revealed upon neutralization) enables facile reductive amination or amide coupling with diverse carboxylic acid building blocks. The defined purity specification (95% minimum) and cold-chain storage protocol support reproducible library construction with minimized decomposition during automated weighing and dissolution steps.

Preclinical CNS Drug Candidate Profiling Requiring Defined Salt Stoichiometry

For programs advancing toward in vivo pharmacokinetic and efficacy studies, the dihydrochloride salt provides a stoichiometrically defined, water-soluble form that eliminates the solubility and dosing variability associated with the free base. The 5-methylthiazole moiety confers increased metabolic stability compared to unsubstituted thiazoles, based on general medicinal chemistry principles, and the TPSA of 53.2 Ų predicts favorable brain penetration.

Custom Derivative Synthesis for Fragment-Based Drug Discovery (FBDD)

Fragment-based screening groups can use this compound as a tractable fragment hit or as a synthon for fragment-growing campaigns targeting epigenetic readers, writers, and erasers. Its low molecular weight (168.26 Da free base) and balanced lipophilicity (LogP 2.09) place it within rule-of-three compliant space, while the cyclopropanamine moiety offers a conformationally constrained vector for fragment elaboration.

Quote Request

Request a Quote for N-[(5-methyl-1,3-thiazol-2-yl)methyl]cyclopropanamine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.